3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid
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Description
3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
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Biological Activity
The compound 3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is a novel organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound consists of a propanoic acid backbone with a carbamoyl group attached to a 4-acetylphenyl moiety and a furan moiety linked via a methylamino group. This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives containing the 4-hydroxyphenyl moiety have shown effectiveness against multidrug-resistant pathogens, including strains from the ESKAPE group, which are notorious for their resistance to conventional antibiotics .
Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
---|---|---|---|
3-((4-hydroxyphenyl)amino)propanoic acid | Weak (MIC > 64 µg/mL) | No activity | No activity |
Modified derivative | Moderate | Active against carbapenemase-producing strains | Active against some species |
The mechanism of action of this compound is thought to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, particularly those in the MurA-F pathway. This pathway is critical for peptidoglycan synthesis, making it a viable target for antimicrobial agents . The presence of the phenolic moiety enhances the compound's ability to interact with various biological targets through hydrogen bonding and nucleophilic substitution reactions, leading to its antimicrobial effects.
Study on Antimicrobial Efficacy
In a controlled study examining the efficacy of various derivatives against resistant pathogens, it was found that modifications to the structure significantly influenced biological activity. Specifically, derivatives with additional functional groups showed enhanced potency against certain Gram-negative bacteria, highlighting the importance of structural optimization in drug development.
Research Findings
A recent publication detailed the synthesis and evaluation of amino acid derivatives with furan and phenolic components. These compounds were screened for their antimicrobial properties against resistant strains, revealing that while some showed weak activity, others were effective against specific pathogens such as Candida auris and Staphylococcus aureus .
Properties
IUPAC Name |
4-(4-acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(20)12-4-6-13(7-5-12)19-16(21)9-15(17(22)23)18-10-14-3-2-8-24-14/h2-8,15,18H,9-10H2,1H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHQLDODZAKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.